2-Bromo-3-difluoromethoxy-5-nitrotoluene is an organic compound characterized by its unique molecular structure and significant chemical properties. This compound is classified under the category of halogenated nitrotoluenes, which are widely studied for their applications in various fields, including medicinal chemistry and materials science. The molecular formula of 2-Bromo-3-difluoromethoxy-5-nitrotoluene is , and it has a molecular weight of approximately 282.04 g/mol.
Methods and Technical Details:
The synthesis of 2-Bromo-3-difluoromethoxy-5-nitrotoluene typically involves several key steps:
These methods are designed to optimize yield while minimizing by-products, making them suitable for both laboratory and industrial applications.
Structure and Data:
The molecular structure of 2-Bromo-3-difluoromethoxy-5-nitrotoluene can be represented using various structural formulas, including its canonical SMILES notation: CC1=CC(=C(C=C1Br)OC(F)F)[N+](=O)[O-]
.
Key structural features include:
The presence of these functional groups significantly influences the compound's reactivity and interactions with other chemical species.
Reactions and Technical Details:
2-Bromo-3-difluoromethoxy-5-nitrotoluene participates in various chemical reactions:
These reactions highlight the versatility of 2-Bromo-3-difluoromethoxy-5-nitrotoluene in synthetic organic chemistry.
The mechanism of action for 2-Bromo-3-difluoromethoxy-5-nitrotoluene involves several pathways depending on its application:
The specific pathways depend on reaction conditions and the presence of catalysts or other reagents.
Physical Properties:
Chemical Properties:
These properties make it suitable for various applications in research and industry.
Scientific Uses:
2-Bromo-3-difluoromethoxy-5-nitrotoluene has several important applications:
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.:
CAS No.: